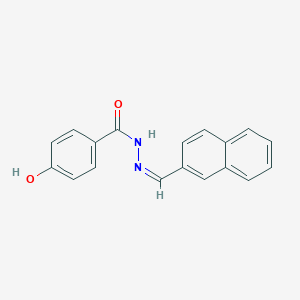
(E)-4-Hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C18H14N2O2 and a molecular weight of 290.32 g/mol . It is also known by other names such as 4-Hydroxybenzoic acid 2-(2-naphthalenylmethylene)hydrazide and ERR pan-Agonist 332 . This compound is notable for its applications in various scientific fields, particularly due to its biological activities.
Preparation Methods
The synthesis of 4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-naphthaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles under appropriate conditions.
Scientific Research Applications
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. It acts as an agonist for estrogen receptor-related receptors (ERRα/β/γ), which are nuclear receptors involved in regulating various metabolic processes . The compound enhances mitochondrial respiration and induces the expression of genes related to energy metabolism .
Comparison with Similar Compounds
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide can be compared with other similar compounds, such as:
4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide: Similar in structure but with a methoxy group instead of a naphthyl group.
4-Hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide: Contains a hydroxy group in place of the naphthyl group.
4-Hydroxy-N’-(2-chlorobenzylidene)benzohydrazide: Features a chlorine atom instead of the naphthyl group.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-hydroxy-N-[(Z)-naphthalen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12- |
InChI Key |
RNZIMBFHRXYRLL-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N\NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















